L-Glutamine-2,3,3,4,4-d5
Overview
Description
L-Glutamine-d5, also known as L-Glutamic acid 5-amide-d5, is a deuterated form of L-Glutamine. This compound is a non-essential amino acid that is abundantly present in the human body and plays a crucial role in various metabolic processes. The deuterium labeling in L-Glutamine-d5 makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics .
Mechanism of Action
L-Glutamine-d5, also known as (2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid, is a deuterium-labeled variant of L-Glutamine . L-Glutamine is a non-essential amino acid that plays a significant role in various metabolic processes .
Target of Action
L-Glutamine primarily targets cells involved in metabolic processes. It serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA .
Mode of Action
L-Glutamine-d5 interacts with its targets by providing a source of carbons for oxidation in some cells . It plays a major role in protecting the integrity of the gastrointestinal tract, particularly the large intestine .
Biochemical Pathways
L-Glutamine-d5 is involved in many metabolic pathways. It is synthesized in vivo by glutamate and ammonia . It plays an essential role in promoting and maintaining the function of various organs and cells such as kidney, intestine, liver, heart, neurons, lymphocytes, macrophages, pancreatic β-cells, and white adipocytes . It also regulates the expression of many genes related to metabolism, signal transduction, cell defense, and repair .
Pharmacokinetics
The pharmacokinetics of L-Glutamine-d5 involves rapid absorption and elimination, with no significant change in the baseline (pre-dose) L-Glutamine concentration throughout the study, indicating no drug accumulation . The dose-normalized peak concentration decreases with dose escalation, indicating the capacity-limited non-linear pharmacokinetics of oral L-Glutamine .
Result of Action
The action of L-Glutamine-d5 results in the provision of a source of carbons for oxidation in some cells . It also decreases the adhesion of sickle red blood cells (RBCs) to human umbilical vein endothelial cells (HUVECs) when incubated ex vivo with patient-derived autologous plasma either alone or with LPS .
Biochemical Analysis
Biochemical Properties
L-Glutamine-d5 serves as a substrate for glutamine synthetase in neurons for the biosynthesis of the major excitatory and inhibitory neurotransmitters glutamate and GABA . It interacts with enzymes such as glutaminase and glutamine synthetase, which are involved in its conversion to glutamate . The nature of these interactions involves the transfer of an amide group from glutamine to specific substrates in various biochemical reactions .
Cellular Effects
L-Glutamine-d5 has significant effects on various types of cells and cellular processes. It influences cell function by serving as a source of carbon for oxidation in some cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism . For instance, L-Glutamine-d5 decreases adhesion of sickle red blood cells to human umbilical vein endothelial cells when incubated ex vivo with patient-derived autologous plasma .
Molecular Mechanism
The molecular mechanism of action of L-Glutamine-d5 involves its conversion to glutamate, a process catalyzed by the enzyme glutaminase . This conversion is crucial for the biosynthesis of the neurotransmitters glutamate and GABA . The binding interactions of L-Glutamine-d5 with biomolecules such as enzymes and transporters facilitate its role in various biochemical reactions .
Metabolic Pathways
L-Glutamine-d5 is involved in several metabolic pathways. It serves as a substrate for glutamine synthetase, contributing to the biosynthesis of neurotransmitters . It also plays a role in the glutamate/GABA-glutamine cycle .
Subcellular Localization
Its non-deuterated form, L-Glutamine, is known to be present in various cellular compartments, including the cytosol and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine-d5 typically involves the incorporation of deuterium atoms into the L-Glutamine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of L-Glutamine-d5 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent deuterium incorporation. The final product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-d5 undergoes various chemical reactions, including:
Oxidation: L-Glutamine-d5 can be oxidized to form L-Glutamic acid-d5.
Reduction: It can be reduced to form L-Glutamine-d5 derivatives.
Substitution: The amide group in L-Glutamine-d5 can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include deuterated derivatives of L-Glutamine, such as L-Glutamic acid-d5 and other substituted amides .
Scientific Research Applications
L-Glutamine-d5 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of L-Glutamine and its metabolites.
Biology: Helps in tracing metabolic pathways and studying the role of L-Glutamine in cellular metabolism.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts
Comparison with Similar Compounds
Similar Compounds
L-Glutamine: The non-deuterated form, widely used in cell culture media and as a dietary supplement.
L-Glutamic acid-d5: Another deuterated amino acid used in metabolic studies.
L-Glutamine-13C5: A carbon-13 labeled form used in similar applications as L-Glutamine-d5
Uniqueness
L-Glutamine-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms can alter the metabolic and pharmacokinetic profiles of the compound, making it a valuable tool for studying metabolic pathways and drug development .
Properties
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4-pentadeuterio-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-NKXUJHECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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